N(7)-Methylation Reduces Hydrogen Bond Donor Count from 2 to 1 vs. Des-Methyl Analog, Altering Permeability and Pharmacophore Profile
Introduction of the N(7)-methyl substituent in 7-methyl-1,7-diazaspiro[4.4]nonan-2-one eliminates one hydrogen bond donor (HBD) relative to the unsubstituted parent 1,7-diazaspiro[4.4]nonan-2-one. The target compound possesses a single HBD (the lactam N–H at position 1) and a tertiary amine at position 7, whereas the des-methyl analog bears two HBDs (both N1–H and N7–H), as confirmed by PubChem structural descriptors [1]. This reduction in HBD count is predicted to improve passive membrane permeability and blood–brain barrier penetration potential, a critical parameter for CNS-targeted probe and drug discovery programs.
| Evidence Dimension | Hydrogen bond donor (HBD) count and molecular weight |
|---|---|
| Target Compound Data | C₈H₁₄N₂O; MW 154.21 g/mol; HBD = 1 (N1–H only); tertiary amine at N7 |
| Comparator Or Baseline | 1,7-Diazaspiro[4.4]nonan-2-one (des-methyl): C₇H₁₂N₂O; MW 140.18 g/mol; HBD = 2 (N1–H and N7–H) [1] |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔHBD = −1; conversion of secondary amine to tertiary amine |
| Conditions | Structural property comparison based on PubChem compound records; no specific assay conditions applicable |
Why This Matters
HBD count is a key determinant in Lipinski's Rule of Five and CNS MPO desirability scores; reducing HBD from 2 to 1 improves the likelihood of CNS penetration, making the N-methylated scaffold more suitable for neuroscience drug discovery programs.
- [1] PubChem. Compound Summary: 1,7-Diazaspiro[4.4]nonan-2-one (CAS 1400797-52-5); Molecular Weight 140.18 g/mol; C₇H₁₂N₂O. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/. View Source
